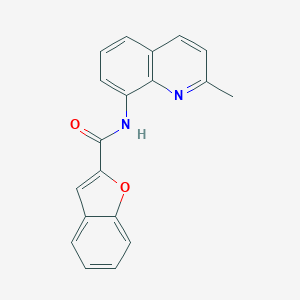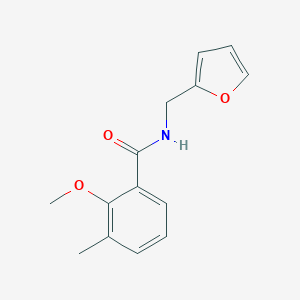
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide, also known as BMQ, is a novel small molecule that has shown promising results in scientific research. BMQ is a synthetic compound that has been synthesized through a variety of methods, and it has been found to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells and the modulation of various neurotransmitters in the brain. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and it has been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to modulate various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been found to have low toxicity in vitro. However, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo, and it has a short half-life in the body, which can limit its effectiveness.
Orientations Futures
There are several future directions for research on N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more effective methods for administering N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in vivo, such as through the use of nanoparticles or other drug delivery systems. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in humans.
In conclusion, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is a novel small molecule that has shown promising results in scientific research. It has potential applications in the field of medicine, including in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, develop more effective methods for administering it in vivo, and determine its long-term safety and efficacy in humans.
Méthodes De Synthèse
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Pd-catalyzed direct C-H bond activation. The most commonly used method for synthesizing N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methylquinoline-8-boronic acid and 1-benzofuran-2-chloroformate in the presence of a palladium catalyst.
Applications De Recherche Scientifique
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticancer and anti-inflammatory properties, and it has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H14N2O2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-9-10-13-6-4-7-15(18(13)20-12)21-19(22)17-11-14-5-2-3-8-16(14)23-17/h2-11H,1H3,(H,21,22) |
Clé InChI |
FCZPTBPFDFWOET-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
SMILES canonique |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)